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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
LEI-106 is an investigational nanoparticle-based immunomodulatory agent designed to induce

antigen-specific immune tolerance. The nanoparticle encapsulates specific pathogenic

antigens, facilitating their delivery to antigen-presenting cells (APCs) to reprogram the immune

response from an inflammatory to a tolerant state. This guide provides detailed protocols for in

vitro assays to characterize the mechanism of action and bioactivity of LEI-106.

The putative mechanism of action for LEI-106 involves its uptake by APCs, particularly splenic

marginal zone macrophages and liver APCs expressing scavenger receptors. This process is

similar to the clearance of apoptotic debris and aims to induce a tolerogenic immune response

to the encapsulated antigens.[1]
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Cell Type
Incubation Time
(hours)

LEI-106
Concentration
(µg/mL)

Uptake Efficiency
(%)

Splenic Macrophages 4 10 65 ± 5.2

Splenic Macrophages 24 10 88 ± 7.1

Bone Marrow-Derived

Dendritic Cells
4 10 45 ± 4.5

Bone Marrow-Derived

Dendritic Cells
24 10 72 ± 6.3

Table 2: Effect of LEI-106 on T-cell Proliferation in Antigen-Specific Co-culture

Treatment
Antigen Concentration
(µg/mL)

Proliferation Index (vs.
Control)

LEI-106 1 0.3 ± 0.08

LEI-106 10 0.2 ± 0.05

Control Nanoparticles 10 1.1 ± 0.15

Table 3: Cytokine Secretion Profile from LEI-106 Treated APC-T Cell Co-cultures

Cytokine LEI-106 (10 µg/mL) (pg/mL)
Control Nanoparticles (10
µg/mL) (pg/mL)

IL-2 150 ± 25 850 ± 92

IFN-γ 220 ± 31 1200 ± 150

IL-10 980 ± 110 150 ± 20

TGF-β 1100 ± 130 200 ± 35
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Cellular Uptake of LEI-106 by Antigen-Presenting Cells
This protocol details the methodology to quantify the uptake of fluorescently labeled LEI-106 by

APCs using flow cytometry.

Materials:

Fluorescently labeled LEI-106 (e.g., with FITC)

Primary murine splenic macrophages or bone marrow-derived dendritic cells (BMDCs)

Complete RPMI-1640 medium

Phosphate Buffered Saline (PBS)

Trypan Blue

Flow cytometer

Protocol:

Culture splenic macrophages or BMDCs in 24-well plates at a density of 1 x 10^6 cells/well

and allow them to adhere overnight.

Prepare a working solution of fluorescently labeled LEI-106 in complete RPMI-1640 medium

at the desired concentration.

Remove the culture medium from the cells and add the LEI-106 solution.

Incubate the cells for various time points (e.g., 4 and 24 hours) at 37°C in a 5% CO2

incubator.

After incubation, gently wash the cells three times with cold PBS to remove unbound

nanoparticles.

Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

Resuspend the cells in FACS buffer (PBS with 2% FBS).
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Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the

appropriate channel (e.g., FITC channel).

Gate on the live cell population using forward and side scatter properties and a viability dye

like Propidium Iodide.

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to

determine uptake efficiency.

T-cell Proliferation Assay
This protocol describes a co-culture assay to assess the effect of LEI-106 on antigen-specific

T-cell proliferation.

Materials:

LEI-106

Control nanoparticles (without encapsulated antigen)

Antigen-presenting cells (e.g., irradiated splenocytes)

Antigen-specific CD4+ T-cells (from a T-cell receptor transgenic mouse, e.g., OT-II)

Complete RPMI-1640 medium

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

Flow cytometer

Protocol:

Label antigen-specific CD4+ T-cells with CFSE according to the manufacturer's instructions.

Plate APCs (e.g., irradiated splenocytes) at 2 x 10^5 cells/well in a 96-well plate.

Add LEI-106 or control nanoparticles at various concentrations to the APCs and incubate for

6 hours.
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Add the CFSE-labeled CD4+ T-cells to the wells at a 1:1 ratio with the APCs.

Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface

markers (e.g., CD4).

Analyze the cells by flow cytometry.

Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence as an

indicator of cell proliferation.

Calculate the proliferation index based on the number of cell divisions.

Cytokine Secretion Analysis
This protocol outlines the measurement of cytokine secretion from APC-T cell co-cultures

treated with LEI-106.

Materials:

Supernatants from the T-cell proliferation assay (from step 5)

ELISA kits or multiplex cytokine assay kits (e.g., Luminex) for IL-2, IFN-γ, IL-10, and TGF-β

Plate reader or multiplex assay system

Protocol:

After the 72-hour co-culture period, centrifuge the 96-well plates to pellet the cells.

Carefully collect the culture supernatants without disturbing the cell pellet.

Store the supernatants at -80°C until analysis.

Perform ELISA or multiplex cytokine assays on the supernatants according to the

manufacturer's instructions to quantify the concentrations of IL-2, IFN-γ, IL-10, and TGF-β.
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Generate standard curves for each cytokine to determine their concentrations in the

samples.

Visualizations
LEI-106 Mechanism of Action

LEI-106 Nanoparticle
(Antigen Encapsulated)

Antigen-Presenting Cell
(e.g., Macrophage)

Uptake via
Scavenger Receptors

Regulatory T-cell (Treg)

Antigen Presentation
(Tolerogenic)

Effector T-cell (Teff)

Suppression

Immune Tolerance

Promotes

Inflammation

Mediates

Click to download full resolution via product page

Caption: Proposed mechanism of action for LEI-106.
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T-cell Proliferation Assay Workflow
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Caption: Workflow for the in vitro T-cell proliferation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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